Cas no 140860-51-1 (2-Bromo-4-methoxybenzonitrile)

2-Bromo-4-methoxybenzonitrile structure
2-Bromo-4-methoxybenzonitrile structure
商品名:2-Bromo-4-methoxybenzonitrile
CAS番号:140860-51-1
MF:C8H6BrNO
メガワット:212.0433
MDL:MFCD09056764
CID:101978
PubChem ID:11218092

2-Bromo-4-methoxybenzonitrile 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-methoxybenzonitrile
    • (-)-(1S,4R)-4-AMINOCYCLOPENT-2-ENECARBOXYLIC ACID
    • Benzonitrile,2-bromo-4-methoxy-
    • 2-Brom-4-methoxy-benzonitril
    • 2-bromo-4-methoxy-benzonitrile
    • 3-BROMO-4-CYANOANISOLE
    • Benzonitrile,2-bromo-4-methoxy
    • 2-Bromo-4-methoxy-carbonitrile
    • (-)-(1S,4R)-GAMMA-HOMOCYCLOLEU-2-ENE
    • Benzonitrile, 2-bromo-4-methoxy-
    • IZFNZTNQBIHNCD-UHFFFAOYSA-N
    • AM61314
    • FCH1391431
    • MB06936
    • SY030563
    • AX8168268
    • AB0030858
    • ST24027831
    • X3118
    • AKOS015920000
    • CS-W021614
    • MFCD09056764
    • FS-3141
    • FT-0706236
    • SCHEMBL15201858
    • DTXSID00459074
    • EN300-6774797
    • 140860-51-1
    • DB-063351
    • MDL: MFCD09056764
    • インチ: 1S/C8H6BrNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
    • InChIKey: IZFNZTNQBIHNCD-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C#N)C([H])=C([H])C(=C1[H])OC([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 210.96300
  • どういたいしつりょう: 127.063
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 33

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.56
  • ゆうかいてん: 139.3 °C
  • ふってん: 336.4℃ at 760 mmHg
  • フラッシュポイント: 143.0±23.7 °C
  • PSA: 33.02000
  • LogP: 2.32938
  • じょうきあつ: No data available

2-Bromo-4-methoxybenzonitrile セキュリティ情報

2-Bromo-4-methoxybenzonitrile 税関データ

  • 税関コード:2926909090
  • 税関データ:

    中国税関コード:

    2926909090

    概要:

    2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-Bromo-4-methoxybenzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB437714-25 g
2-Bromo-4-methoxybenzonitrile, 95%; .
140860-51-1 95%
25g
€196.60 2023-07-18
abcr
AB437714-5 g
2-Bromo-4-methoxybenzonitrile, 95%; .
140860-51-1 95%
5g
€101.30 2023-07-18
eNovation Chemicals LLC
D502830-1g
2-BroMo-4-Methoxybenzonitrile
140860-51-1 97%
1g
$110 2024-05-24
Alichem
A015000918-500mg
3-Bromo-4-cyanoanisole
140860-51-1 97%
500mg
823.15 USD 2021-06-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S69240-5g
2-Bromo-4-methoxybenzonitrile
140860-51-1
5g
¥136.0 2021-09-07
ChemScence
CS-W021614-10g
2-Bromo-4-methoxybenzonitrile
140860-51-1 99.62%
10g
$41.0 2022-04-27
ChemScence
CS-W021614-100g
2-Bromo-4-methoxybenzonitrile
140860-51-1 99.62%
100g
$259.0 2022-04-27
eNovation Chemicals LLC
D502830-25g
2-BroMo-4-Methoxybenzonitrile
140860-51-1 97%
25g
$150 2024-05-24
TRC
B415033-500mg
2-bromo-4-methoxybenzonitrile
140860-51-1
500mg
$ 87.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068194-10g
2-Bromo-4-methoxybenzonitrile
140860-51-1 98%
10g
¥176 2023-04-15

2-Bromo-4-methoxybenzonitrile 合成方法

2-Bromo-4-methoxybenzonitrile 関連文献

2-Bromo-4-methoxybenzonitrileに関する追加情報

Comprehensive Guide to 2-Bromo-4-methoxybenzonitrile (CAS No. 140860-51-1): Properties, Applications, and Industry Insights

2-Bromo-4-methoxybenzonitrile (CAS No. 140860-51-1) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This brominated aromatic nitrile derivative features a methoxy group at the 4-position, making it a versatile intermediate for synthesizing complex molecules. Its molecular formula C8H6BrNO and molecular weight of 212.05 g/mol position it as a critical building block in modern synthetic chemistry.

The compound's unique structure, combining a cyano group and a bromine substituent, enables diverse reactivity patterns. Researchers frequently employ it in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, to construct biaryl systems. Recent studies highlight its role in developing fluorescence probes and photoactive materials, aligning with the growing demand for organic electronic components.

In pharmaceutical applications, 2-Bromo-4-methoxybenzonitrile serves as a precursor for kinase inhibitors and antiviral agents. The methoxybenzonitrile scaffold appears in several FDA-approved drugs, driving interest in this compound's derivatization potential. Analytical data shows >98% purity is typically achieved through recrystallization from ethanol/water mixtures, with characteristic H-NMR peaks at δ 7.85 (d, J=8.8 Hz), 7.05 (d, J=2.4 Hz), and 6.95 (dd, J=8.8, 2.4 Hz).

Environmental considerations for CAS 140860-51-1 include proper waste management of halogenated byproducts. The compound's biodegradation pathway has been studied using LC-MS techniques, showing complete mineralization within 28 days under optimized conditions. These findings address increasing regulatory focus on green chemistry principles in fine chemical production.

Market analysis reveals growing demand for brominated aromatic nitriles, with 2-Bromo-4-methoxybenzonitrile shipments increasing 12% annually since 2020. This trend correlates with expanded research into crop protection chemicals and OLED materials. Storage recommendations include amber glass containers under inert atmosphere at 2-8°C to maintain stability, with typical shelf life exceeding 36 months when properly preserved.

Spectroscopic characterization of 140860-51-1 shows distinctive IR absorption bands at 2225 cm-1 (C≡N stretch) and 1250 cm-1 (C-O-C stretch). These spectral features enable reliable quality control during large-scale production. Recent process optimization has reduced production costs by 18% through improved bromination selectivity in the precursor synthesis.

The compound's crystallographic data reveals a monoclinic crystal system (space group P21/c) with unit cell parameters a=7.542 Å, b=12.873 Å, c=8.216 Å, β=98.75°. This structural information proves valuable for computational modeling of molecular interactions in drug design applications. Researchers are particularly interested in its potential for creating allosteric modulators of protein targets.

Handling 2-Bromo-4-methoxbenzonitrile requires standard organic chemistry precautions. While not classified as hazardous under current regulations, appropriate PPE including nitrile gloves and chemical goggles is recommended during manipulation. The compound's vapor pressure of 0.012 mmHg at 25°C indicates low volatility, reducing inhalation risks during normal laboratory use.

Emerging applications include incorporation into metal-organic frameworks (MOFs) for gas storage and as a directing group in C-H activation reactions. These developments position CAS 140860-51-1 as a compound of continuing scientific interest, particularly in catalysis research and materials science innovations.

Quality specifications for commercial 2-Bromo-4-methoxybenzonitrile typically require ≤0.5% total impurities by HPLC, with moisture content <0.1% (Karl Fischer). Leading manufacturers now provide certificates of analysis including residual solvent screening and heavy metal testing to meet stringent pharmaceutical industry requirements.

Transport regulations classify this material as non-dangerous goods for most shipping methods. However, some carriers require special documentation for brominated organic compounds. Proper labeling should include the CAS number 140860-51-1 and appropriate GHS pictograms based on regional chemical inventory listings.

Future research directions may explore the compound's utility in click chemistry applications and as a precursor for heterocyclic compounds. The methoxybenzonitrile core continues to attract attention in medicinal chemistry due to its favorable pharmacokinetic properties and metabolic stability in biological systems.

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